![molecular formula C25H20N4O2 B2571440 4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine CAS No. 1251571-94-4](/img/no-structure.png)
4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrrolidine ring, an oxadiazole ring, a thiophene ring, and a piperidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Thiophene is a five-membered ring with a sulfur atom, and piperidine is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The presence of multiple heterocyclic rings and functional groups in this compound would likely result in a complex three-dimensional structure. The pyrrolidine ring, due to its sp3 hybridization, contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For instance, the pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms .科学的研究の応用
Pharmaceutical Research and Development
The compound is explored in pharmaceutical research for its potential as an alpha-subtype selective 5-HT-1D receptor agonist, primarily aimed at treating migraines with fewer side effects. This is based on its structural similarity to compounds discussed in the literature, where derivatives of azetidine, pyrrolidine, and piperidine, including those with oxadiazole rings, have been investigated for their pharmacological properties (Habernickel, 2001).
Anticancer Activity
Research on substituted 1,3,4-oxadiazoles and their derivatives, including those with tetrahydropyridine (THP) moieties similar to the core structure of the compound , has shown potential anticancer activities. These compounds have been synthesized and evaluated, particularly against breast cancer cell lines, revealing moderate cytotoxicity, which indicates a potential area of application for the compound (Redda & Gangapuram, 2007).
Enzyme Inhibition for Therapeutic Applications
Compounds bearing the 1,3,4-oxadiazole and piperidine moieties have been synthesized and screened for their inhibitory activity against enzymes like butyrylcholinesterase (BChE). The synthesized compounds were evaluated for their ligand-BChE binding affinity, which is crucial for developing therapeutic agents for diseases like Alzheimer's (Khalid et al., 2016).
作用機序
Target of Action
Compounds containing a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific studies, it’s difficult to determine the exact mode of action of “4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine”. The pyrrolidine ring in its structure could contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been found to have diverse biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this is often done to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine involves the reaction of 4-methylpiperidine with 4-(2-bromoacetyl)thiophene-2-sulfonamide, followed by the reaction of the resulting intermediate with 5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazole-2-sulfonyl chloride. The final product is obtained through purification and isolation steps.", "Starting Materials": [ "4-methylpiperidine", "4-(2-bromoacetyl)thiophene-2-sulfonamide", "5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazole-2-sulfonyl chloride" ], "Reaction": [ "Step 1: 4-methylpiperidine is reacted with 4-(2-bromoacetyl)thiophene-2-sulfonamide in the presence of a base such as potassium carbonate in DMF to yield the intermediate product.", "Step 2: The intermediate product is then reacted with 5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazole-2-sulfonyl chloride in the presence of a base such as triethylamine in DMF to yield the final product.", "Step 3: The final product is purified and isolated through techniques such as column chromatography and recrystallization." ] } | |
CAS番号 |
1251571-94-4 |
分子式 |
C25H20N4O2 |
分子量 |
408.461 |
IUPAC名 |
N-benzyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H20N4O2/c1-16-7-10-19(11-8-16)29-25(31)21-15-26-22-12-9-18(13-20(22)23(21)28-29)24(30)27-14-17-5-3-2-4-6-17/h2-13,15,28H,14H2,1H3,(H,27,30) |
InChIキー |
VEVAJXSZYHLUDD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



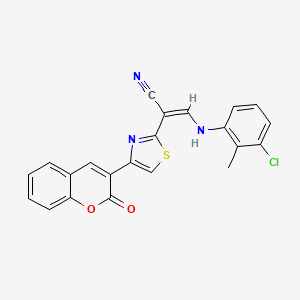
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2571360.png)

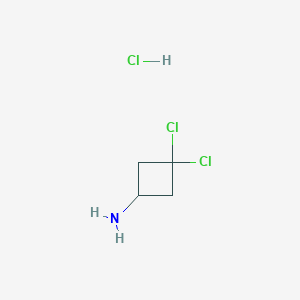
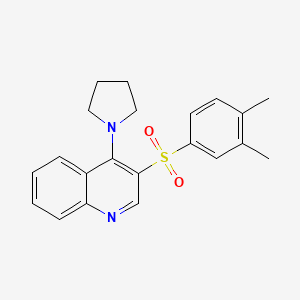

![N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2571366.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2571370.png)
![4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2571372.png)
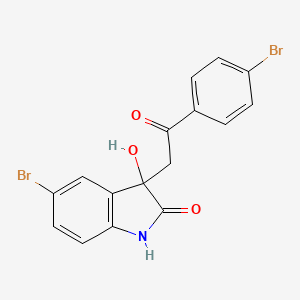
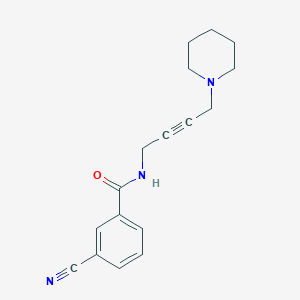
![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B2571376.png)
![N-[(3-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2571379.png)